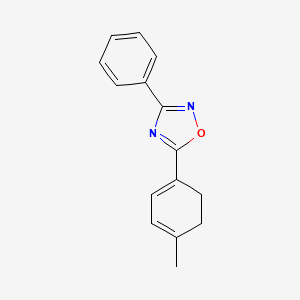![molecular formula C16H31BrO B14202903 1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane CAS No. 915710-10-0](/img/structure/B14202903.png)
1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclobutane ring substituted with a 10-bromodecyl group and a methoxy group. The presence of bromine and the cyclobutane ring structure makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Bromodecyl Group: The bromodecyl group can be introduced via a nucleophilic substitution reaction, where a decyl group is reacted with bromine.
Attachment of the Methoxy Group: The methoxy group can be attached through an etherification reaction, where a hydroxyl group on the cyclobutane ring reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Reactions: Products include alcohols, amines, or thiols depending on the nucleophile used.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: The major product is the corresponding hydrocarbon.
科学研究应用
1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane depends on the specific application and the target molecule. In general, the bromine atom can participate in nucleophilic substitution reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. The methoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
相似化合物的比较
Similar Compounds
1-Bromo-1-methylcyclobutane: Similar structure but lacks the 10-bromodecyl and methoxy groups.
1-Decyl-1-methylcyclobutane: Similar structure but lacks the bromine atom.
1-{[(10-Hydroxydecyl)oxy]methyl}-1-methylcyclobutane: Similar structure but has a hydroxyl group instead of a bromine atom.
Uniqueness
1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane is unique due to the presence of both the bromodecyl and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various chemical reactions and applications.
属性
CAS 编号 |
915710-10-0 |
|---|---|
分子式 |
C16H31BrO |
分子量 |
319.32 g/mol |
IUPAC 名称 |
1-(10-bromodecoxymethyl)-1-methylcyclobutane |
InChI |
InChI=1S/C16H31BrO/c1-16(11-10-12-16)15-18-14-9-7-5-3-2-4-6-8-13-17/h2-15H2,1H3 |
InChI 键 |
IAUHXCAAXLKJIY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC1)COCCCCCCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



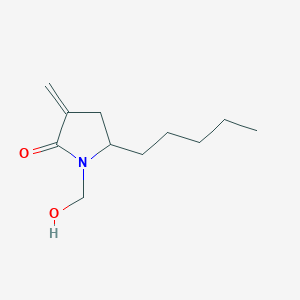
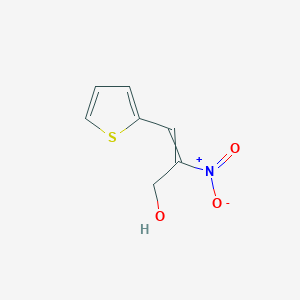
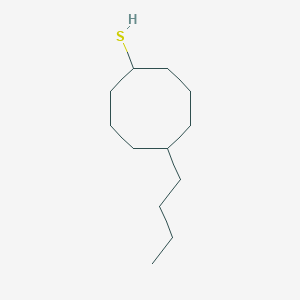
![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone](/img/structure/B14202852.png)

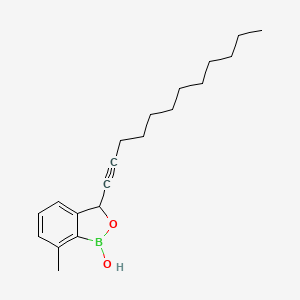
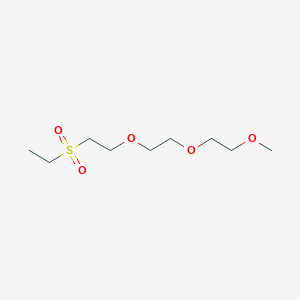
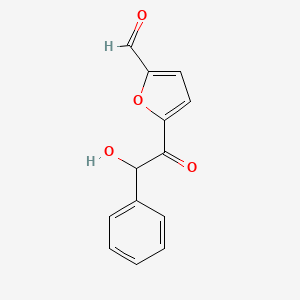
![Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate](/img/structure/B14202887.png)

